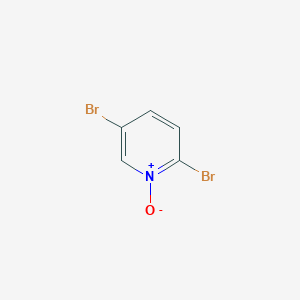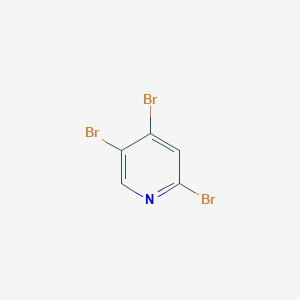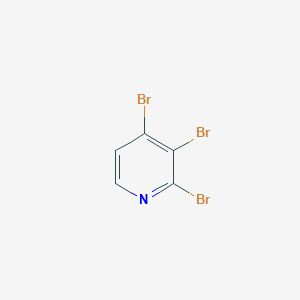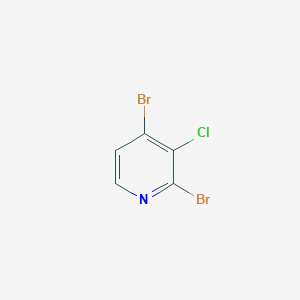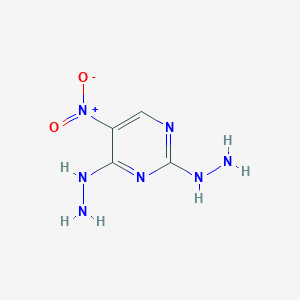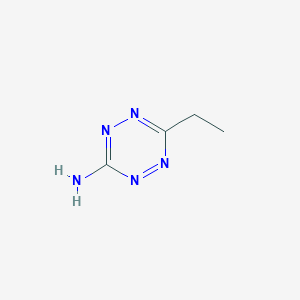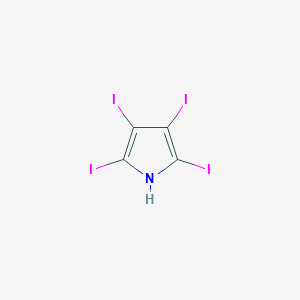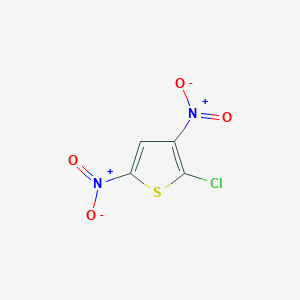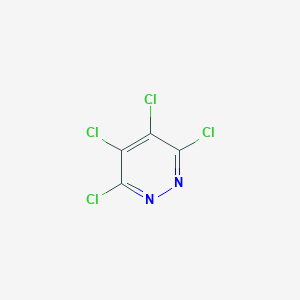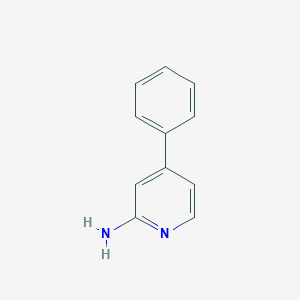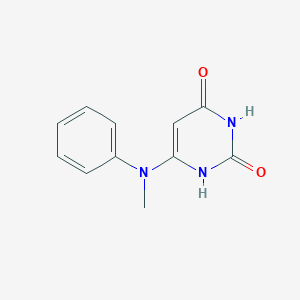
(1E,2Z)-dimethyl 3-morpholinocycloocta-2,8-diene-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1E,2Z)-dimethyl 3-morpholinocycloocta-2,8-diene-1,2-dicarboxylate is a chemical compound with potential applications in scientific research. It is a bicyclic compound that contains a morpholine ring and two carboxylate groups. This compound has been synthesized using various methods, and its mechanism of action has been studied in detail.
Mechanism of Action
(1E,2Z)-dimethyl 3-morpholinocycloocta-2,8-diene-1,2-dicarboxylate inhibits the activity of PRMT5 by binding to its active site. PRMT5 catalyzes the methylation of arginine residues on various proteins, including histones and transcription factors. Inhibition of PRMT5 leads to a decrease in the methylation of these proteins, which affects gene expression and other cellular processes.
Biochemical and Physiological Effects:
(1E,2Z)-dimethyl 3-morpholinocycloocta-2,8-diene-1,2-dicarboxylate has been shown to have anti-tumor activity in various cancer cells. Inhibition of PRMT5 leads to a decrease in the methylation of histones and transcription factors, which affects gene expression and other cellular processes. This ultimately leads to cell death in cancer cells. In addition, (1E,2Z)-dimethyl 3-morpholinocycloocta-2,8-diene-1,2-dicarboxylate has been shown to have anti-inflammatory activity in various cell types. Inhibition of PRMT5 leads to a decrease in the production of pro-inflammatory cytokines, which can be beneficial in various inflammatory diseases.
Advantages and Limitations for Lab Experiments
(1E,2Z)-dimethyl 3-morpholinocycloocta-2,8-diene-1,2-dicarboxylate is a useful tool compound for studying the role of PRMT5 in cancer and other diseases. However, it has some limitations. One limitation is its low solubility in water, which can make it challenging to use in certain experiments. Another limitation is its potential toxicity, which can affect cell viability and experimental results.
Future Directions
There are several future directions for the study of (1E,2Z)-dimethyl 3-morpholinocycloocta-2,8-diene-1,2-dicarboxylate. One direction is the development of more potent and selective inhibitors of PRMT5. Another direction is the study of the role of PRMT5 in various diseases, including cancer, inflammation, and neurodegenerative diseases. Additionally, the use of (1E,2Z)-dimethyl 3-morpholinocycloocta-2,8-diene-1,2-dicarboxylate in combination with other drugs or therapies may have synergistic effects and improve treatment outcomes.
Synthesis Methods
(1E,2Z)-dimethyl 3-morpholinocycloocta-2,8-diene-1,2-dicarboxylate can be synthesized using a variety of methods. One method involves the reaction of 3-bromo-1-butene with morpholine followed by the reaction of the resulting product with dimethyl acetylenedicarboxylate. Another method involves the reaction of 3-bromo-1-butene with morpholine followed by the reaction of the resulting product with dimethyl 2,2-dimethyl-3-oxobut-1-ene-1,4-dicarboxylate. These methods have been optimized to yield high purity and high yield of the final product.
Scientific Research Applications
(1E,2Z)-dimethyl 3-morpholinocycloocta-2,8-diene-1,2-dicarboxylate has potential applications in scientific research. This compound has been shown to inhibit the activity of a specific enzyme called protein arginine methyltransferase 5 (PRMT5). PRMT5 plays a crucial role in various cellular processes, including gene expression, RNA splicing, and DNA damage repair. Inhibition of PRMT5 has been shown to have anti-tumor activity in various cancer cells. Therefore, (1E,2Z)-dimethyl 3-morpholinocycloocta-2,8-diene-1,2-dicarboxylate can be used as a tool compound to study the role of PRMT5 in cancer and other diseases.
properties
CAS RN |
3603-90-5 |
|---|---|
Product Name |
(1E,2Z)-dimethyl 3-morpholinocycloocta-2,8-diene-1,2-dicarboxylate |
Molecular Formula |
C16H23NO5 |
Molecular Weight |
309.36 g/mol |
IUPAC Name |
dimethyl (1E,2Z)-3-morpholin-4-ylcycloocta-2,8-diene-1,2-dicarboxylate |
InChI |
InChI=1S/C16H23NO5/c1-20-15(18)12-6-4-3-5-7-13(14(12)16(19)21-2)17-8-10-22-11-9-17/h6H,3-5,7-11H2,1-2H3/b12-6+,14-13- |
InChI Key |
HWPRWHKLNQXFCR-NYFULTSGSA-N |
Isomeric SMILES |
COC(=O)/C/1=C/CCCC/C(=C1/C(=O)OC)/N2CCOCC2 |
SMILES |
COC(=O)C1=CCCCCC(=C1C(=O)OC)N2CCOCC2 |
Canonical SMILES |
COC(=O)C1=CCCCCC(=C1C(=O)OC)N2CCOCC2 |
Other CAS RN |
3603-90-5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



